molecular formula C5H8ClN3O B13347807 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride

Cat. No.: B13347807
M. Wt: 161.59 g/mol
InChI Key: CQKABWFAYITPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a methylated urea derivative with a suitable amine under acidic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxide derivatives.

    Reduction: Reduction reactions might convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions could replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could produce various substituted pyrimidines.

Scientific Research Applications

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride could have several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potentially involved in studies related to nucleic acid analogs or enzyme inhibitors.

    Medicine: Could be explored for its pharmacological properties, such as antiviral or anticancer activity.

    Industry: May be used in the production of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. Molecular targets could include nucleic acids or proteins involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpyrimidine
  • 4-Amino-2-methylpyrimidine
  • 1-Methyl-4-aminopyrimidine

Uniqueness

4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride might be unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

IUPAC Name

4-amino-1-methylpyrimidin-2-one;hydrochloride

InChI

InChI=1S/C5H7N3O.ClH/c1-8-3-2-4(6)7-5(8)9;/h2-3H,1H3,(H2,6,7,9);1H

InChI Key

CQKABWFAYITPKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=NC1=O)N.Cl

Origin of Product

United States

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